molecular formula C9H11N3O2 B2847902 N-(2-Amino-2-hydroxyiminoethyl)benzamide CAS No. 949873-85-2

N-(2-Amino-2-hydroxyiminoethyl)benzamide

Cat. No. B2847902
CAS RN: 949873-85-2
M. Wt: 193.206
InChI Key: VACQOMNTAAJOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Amino-2-hydroxyiminoethyl)benzamide” is a biochemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-(2-Amino-2-hydroxyiminoethyl)benzamide” is represented by the formula C9H11N3O2 . This indicates that it contains 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“N-(2-Amino-2-hydroxyiminoethyl)benzamide” has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.60 . It is stored at room temperature .

Scientific Research Applications

Antibacterial Activity:

Studies have explored the antibacterial properties of N-(2-Amino-2-hydroxyiminoethyl)benzamide. Ören et al. found moderate antibacterial activity against Escherichia coli (E. coli), Klebsiella pneumoniae, and Staphylococcus aureus . Further research could uncover its mechanism of action and potential applications in combating bacterial infections.

Near-Ambient-Temperature Dehydrogenative Synthesis:

N-(2-Amino-2-hydroxyiminoethyl)benzamide has been investigated for its role in amide bond synthesis. Researchers have explored its dehydrogenative synthesis at near-ambient temperatures. Understanding its mechanism of amide bond formation could lead to novel synthetic methodologies .

properties

IUPAC Name

N-(2-amino-2-hydroxyiminoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQOMNTAAJOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-2-hydroxyiminoethyl)benzamide

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